molecular formula C14H14F2N4O B7631592 N-(3,5-difluorophenyl)-2-[methyl-(6-methylpyrazin-2-yl)amino]acetamide

N-(3,5-difluorophenyl)-2-[methyl-(6-methylpyrazin-2-yl)amino]acetamide

Cat. No. B7631592
M. Wt: 292.28 g/mol
InChI Key: XQYJLZVTCKLMFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,5-difluorophenyl)-2-[methyl-(6-methylpyrazin-2-yl)amino]acetamide, also known as DFP-10917, is a small molecule inhibitor that has shown potential in the treatment of cancer. It was first synthesized in 2011 by researchers at the University of Dundee in Scotland. Since then, it has been the subject of numerous scientific studies, which have investigated its synthesis, mechanism of action, and potential applications in cancer therapy.

Mechanism of Action

N-(3,5-difluorophenyl)-2-[methyl-(6-methylpyrazin-2-yl)amino]acetamide works by inhibiting the activity of a protein called MTH1, which is involved in DNA repair. Cancer cells rely on MTH1 to repair DNA damage caused by chemotherapy and radiation therapy, making it a promising target for cancer therapy. By inhibiting MTH1, N-(3,5-difluorophenyl)-2-[methyl-(6-methylpyrazin-2-yl)amino]acetamide prevents cancer cells from repairing DNA damage, leading to their death.
Biochemical and Physiological Effects:
N-(3,5-difluorophenyl)-2-[methyl-(6-methylpyrazin-2-yl)amino]acetamide has been shown to have minimal toxicity in healthy cells, making it a promising candidate for cancer therapy. It has also been found to be well-tolerated in animal models, with no significant adverse effects. In addition, N-(3,5-difluorophenyl)-2-[methyl-(6-methylpyrazin-2-yl)amino]acetamide has been shown to be effective in combination with other cancer therapies, such as chemotherapy and radiation therapy.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(3,5-difluorophenyl)-2-[methyl-(6-methylpyrazin-2-yl)amino]acetamide is its high potency, which allows for lower doses to be used in experiments. This reduces the risk of toxicity and makes it easier to study the compound in vitro and in vivo. However, one limitation of N-(3,5-difluorophenyl)-2-[methyl-(6-methylpyrazin-2-yl)amino]acetamide is its relatively short half-life, which may require frequent dosing in clinical settings.

Future Directions

There are several future directions for research on N-(3,5-difluorophenyl)-2-[methyl-(6-methylpyrazin-2-yl)amino]acetamide. One area of interest is its potential use in combination with other cancer therapies, such as immunotherapy and targeted therapy. Another area of research is the development of more potent and selective inhibitors of MTH1, which could lead to more effective cancer treatments. Finally, further studies are needed to determine the safety and efficacy of N-(3,5-difluorophenyl)-2-[methyl-(6-methylpyrazin-2-yl)amino]acetamide in clinical trials, with the ultimate goal of developing a new cancer therapy.

Synthesis Methods

The synthesis of N-(3,5-difluorophenyl)-2-[methyl-(6-methylpyrazin-2-yl)amino]acetamide involves a multi-step process that begins with the reaction of 3,5-difluoroaniline with 2-bromoacetophenone. The resulting product is then treated with methyl-6-methylpyrazin-2-amine to yield the final compound. The synthesis has been optimized for high yields and purity, making it suitable for large-scale production.

Scientific Research Applications

N-(3,5-difluorophenyl)-2-[methyl-(6-methylpyrazin-2-yl)amino]acetamide has been the subject of several scientific studies, which have investigated its potential applications in cancer therapy. One study found that N-(3,5-difluorophenyl)-2-[methyl-(6-methylpyrazin-2-yl)amino]acetamide was effective in inhibiting the growth of several cancer cell lines, including breast, lung, and colon cancer cells. Another study showed that N-(3,5-difluorophenyl)-2-[methyl-(6-methylpyrazin-2-yl)amino]acetamide was able to induce apoptosis, or programmed cell death, in cancer cells, while leaving healthy cells unharmed.

properties

IUPAC Name

N-(3,5-difluorophenyl)-2-[methyl-(6-methylpyrazin-2-yl)amino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F2N4O/c1-9-6-17-7-13(18-9)20(2)8-14(21)19-12-4-10(15)3-11(16)5-12/h3-7H,8H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQYJLZVTCKLMFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=N1)N(C)CC(=O)NC2=CC(=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,5-difluorophenyl)-2-[methyl-(6-methylpyrazin-2-yl)amino]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.